1,2-Dilinoleoyl-3-oleoyl-rac-glycerol

Overview

Description

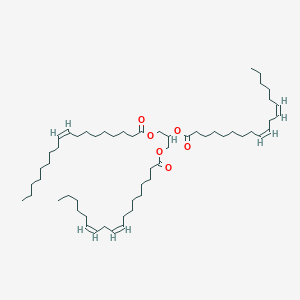

1,2-Dilinoleoyl-3-oleoyl-rac-glycerol is a triacylglycerol (TAG) with a glycerol backbone esterified at the sn-1 and sn-2 positions with linoleic acid (C18:2, polyunsaturated) and at the sn-3 position with oleic acid (C18:1, monounsaturated) . Its molecular formula is C₅₇H₁₀₀O₆, with a molecular weight of 881.40 g/mol and a CAS number of 2190-21-8 . This compound is naturally found in sesame oil and is utilized in biochemical research, particularly in studies on lipid metabolism, oxidative stress, and pharmaceutical formulations . Its racemic (rac) configuration denotes a mixture of stereoisomers, distinguishing it from enantiomerically pure TAGs.

Preparation Methods

Chemical Synthesis

Chemical synthesis remains the most widely used method for producing 1,2-dilinoleoyl-3-oleoyl-rac-glycerol due to its scalability and reproducibility. The process typically involves sequential acylation of glycerol with activated fatty acid derivatives.

Stepwise Acylation Using Protecting Groups

To achieve regioselective acylation, protecting groups are employed to temporarily block specific hydroxyl groups on glycerol. The trityl group is commonly used to protect the primary hydroxyl group, enabling controlled acylation at the sn-2 position.

Procedure :

-

Protection : Glycerol is reacted with trityl chloride in pyridine to protect the sn-1 hydroxyl group.

-

First Acylation : The sn-2 position is acylated with linoleoyl chloride in dichloromethane (DCM) using 4-dimethylaminopyridine (DMAP) as a catalyst.

-

Deprotection : The trityl group is removed via acidic hydrolysis (e.g., HCl in methanol).

-

Second Acylation : The sn-1 position is acylated with linoleoyl chloride under similar conditions.

-

Third Acylation : The sn-3 position is acylated with oleoyl chloride.

Challenges :

-

Residual protecting groups may require rigorous purification.

-

Racemization at the sn-2 position can occur during deprotection .

Direct Acylation Without Protection

For industrial applications, unprotected glycerol is reacted with fatty acid chlorides in a one-pot reaction. While less regioselective, this method is cost-effective.

Conditions :

-

Solvent : Toluene or DCM.

-

Catalyst : Triethylamine (TEA) or DMAP.

-

Molar Ratio : Glycerol to fatty acid chloride at 1:2.5 (linoleoyl) and 1:1 (oleoyl).

-

Temperature : 0–5°C to minimize side reactions.

Yield : 60–70% after chromatographic purification .

Enzymatic Synthesis

Enzymatic methods leverage lipases for regioselective acylation, offering higher specificity and milder reaction conditions. Candida antarctica lipase B (CAL-B) is frequently used due to its sn-1,3 selectivity.

Two-Step Enzymatic Process

Step 1 : Acylation of glycerol with linoleic acid at sn-1 and sn-3 positions.

Step 2 : Transesterification with oleic acid methyl ester to introduce oleoyl at sn-2.

Optimized Parameters :

| Parameter | Value |

|---|---|

| Enzyme Loading | 10% (w/w) |

| Temperature | 40°C |

| Solvent | Tert-butanol |

| Reaction Time | 24–48 hours |

| Yield | 80–85% |

Advantages :

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and scalability. A hybrid approach combining chemical and enzymatic steps is often employed.

Continuous Flow Reactor Systems

Process :

-

Chemical Acylation : Glycerol is partially acylated with linoleic acid in a continuous reactor.

-

Enzymatic Refinement : The intermediate is passed through an immobilized lipase column to enhance regioselectivity.

-

Final Acylation : Oleic acid is introduced via transesterification.

Key Metrics :

| Metric | Value |

|---|---|

| Throughput | 50 kg/hour |

| Purity | 92–94% |

| Energy Consumption | 30% lower than batch |

Analytical Validation

Post-synthesis analysis ensures compliance with regulatory standards.

Purity Assessment

Methods :

-

HPLC-ELSD : Reversed-phase chromatography with evaporative light scattering detection.

-

NMR Spectroscopy : Confirms regiochemistry via carbonyl carbon shifts.

Acceptance Criteria :

| Parameter | Specification |

|---|---|

| Purity | ≥90% |

| Linoleic Acid | 60–65% (sn-1,2) |

| Oleic Acid | 30–35% (sn-3) |

Chemical Reactions Analysis

OLL can undergo several types of reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the specific transformation. For instance:

Oxidation: OLL may react with oxidizing agents to form hydroperoxides or other oxidation products.

Reduction: Reduction of OLL could yield diacylglycerols or even free fatty acids.

Substitution: OLL can participate in acyl exchange reactions, where the fatty acid chains are replaced by other acyl groups.

Major products formed from these reactions include modified glycerides, such as monoacylglycerols or diacylglycerols.

Scientific Research Applications

Nutritional Benefits

1,2-Dilinoleoyl-3-oleoyl-rac-glycerol is recognized for its potential health benefits as a dietary fat. It contains high levels of polyunsaturated fatty acids (PUFAs), particularly linoleic acid and oleic acid, which are associated with cardiovascular health benefits. Its incorporation into food products can enhance the nutritional profile by providing essential fatty acids while maintaining desirable sensory properties such as flavor and mouthfeel.

Emulsification Properties

The compound exhibits excellent emulsifying properties, making it suitable for use in salad dressings, sauces, and spreads. Its ability to stabilize oil-in-water emulsions can improve the texture and stability of food products, which is crucial for consumer acceptance.

Drug Delivery Systems

This compound has been investigated as a potential carrier for drug delivery systems. Its lipid-based structure allows for the encapsulation of hydrophobic drugs, enhancing their solubility and bioavailability. Research has shown that lipid formulations can improve the pharmacokinetics of certain medications, leading to more effective therapies.

Topical Formulations

The compound's moisturizing properties make it a valuable ingredient in topical formulations. It can enhance skin hydration and improve the delivery of active pharmaceutical ingredients through the skin barrier. Studies have demonstrated that formulations containing OLL can effectively treat conditions such as xerosis (dry skin) and other dermatological disorders.

Cell Culture Studies

In cell culture applications, this compound serves as a substrate for studying lipid metabolism and cellular signaling pathways. Its role in modulating cell membrane fluidity and function has been explored in various research contexts, including cancer biology and metabolic disorders.

Bioprinting

Recent advancements in bioprinting technologies have identified glycerol derivatives like OLL as components of bio-inks. Their incorporation can enhance the viscosity and printability of bio-inks without compromising cellular viability during the printing process.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on Nutritional Impact of PUFAs | Food Industry | Demonstrated improved lipid profiles in consumers when incorporating OLL into diets. |

| Lipid-Based Drug Delivery Systems | Pharmaceutical | Showed enhanced solubility and bioavailability of poorly soluble drugs when formulated with OLL. |

| Effects on Skin Hydration | Dermatology | Found significant improvements in skin hydration levels among participants using topical formulations containing OLL. |

Mechanism of Action

OLL’s mechanism of action involves interactions with cellular membranes, lipid bilayers, and specific receptors. It may influence lipid signaling pathways, affecting cellular responses and homeostasis. Further research is needed to elucidate its precise molecular targets.

Comparison with Similar Compounds

Comparison with Similar Triacylglycerols

Structural Isomers and Positional Analogs

1,2-Dioleoyl-3-linoleoyl-rac-glycerol

- Structure: Two oleic acids at sn-1 and sn-2, one linoleic acid at sn-3.

- CAS : 2190-20-7 .

- Properties: Despite sharing the same molecular formula (C₅₇H₁₀₀O₆) and weight (881.40 g/mol) as the target compound, its reversed fatty acid arrangement leads to distinct physicochemical behaviors. For example, its oxidative stability may differ due to the positioning of polyunsaturated linoleic acid .

- Applications : Used as a model for lipid oxidation studies and membrane dynamics .

1,2-Dioleoyl-3-palmitoyl-rac-glycerol

- Structure : Two oleic acids at sn-1 and sn-2, one palmitic acid (C16:0, saturated) at sn-3.

- CAS : 2190-30-9 .

- Properties : The saturated palmitic acid increases melting point and oxidative stability compared to unsaturated analogs. Molecular weight: 859.40 g/mol .

- Applications: Investigated in lipid nanoparticle formulations and surfactant research .

1,3-Dilinoleoyl-2-oleoyl-sn-glycerol

- Structure: Enantiomerically pure (sn) isomer with linoleic acid at sn-1 and sn-3, oleic acid at sn-2.

- Properties: Stereospecific positioning affects metabolic pathways; sn-2 monoacylglycerols are preferentially absorbed in the intestine .

Functional and Metabolic Differences

Oxidative Stability

- 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol: Higher susceptibility to oxidation due to two polyunsaturated linoleic acids. Requires storage at -86°C to prevent degradation .

- 1,2-Dioleoyl-3-stearoyl-rac-glycerol (CAS N/A): Contains saturated stearic acid (C18:0), enhancing stability. Used in studies requiring long-term lipid integrity .

Physicochemical Properties

Research Implications and Industrial Relevance

- Pharmaceuticals: this compound is critical in formulating lipid-based drug carriers due to its fluidity and biocompatibility .

- Food Science : Its oxidative instability informs preservation strategies for unsaturated oils .

- Metabolic Studies : Comparisons with saturated analogs (e.g., 1,2-dioleoyl-3-palmitoyl-rac-glycerol) elucidate how fatty acid chains influence lipid digestion and absorption .

Biological Activity

1,2-Dilinoleoyl-3-oleoyl-rac-glycerol (LLO) is a glycerolipid primarily derived from sesame oil and has gained attention for its diverse biological activities. This article explores the compound's biological properties, including its effects on food preservation, potential health benefits, and applications in various fields.

- Molecular Formula : C57H100O6

- CAS Number : 2190-21-8

- Structure : LLO consists of two linoleic acid chains and one oleic acid chain attached to a glycerol backbone, which contributes to its unique physical and chemical properties.

1. Antioxidant Properties

Research indicates that LLO exhibits significant antioxidant activity. Antioxidants are crucial for neutralizing free radicals, which can cause cellular damage and contribute to various diseases.

- Study Findings : A study demonstrated that LLO can effectively scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly beneficial in preventing chronic diseases such as cancer and cardiovascular disorders .

2. Food Preservation

LLO has been shown to reduce scald development in apples when applied post-harvest. This application is vital for extending the shelf life of fruits and vegetables.

- Case Study : In a controlled experiment, apples treated with a 3% w/v solution of LLO exhibited significantly lower scald incidence compared to untreated controls. This suggests that LLO can serve as a natural preservative in the food industry .

3. Anti-inflammatory Effects

The compound's anti-inflammatory properties have been highlighted in several studies, indicating its potential role in managing inflammatory conditions.

- Research Evidence : In vitro studies have shown that LLO can inhibit the production of pro-inflammatory cytokines, suggesting its utility in therapeutic applications for diseases characterized by inflammation .

Comparative Analysis with Other Lipids

To understand the efficacy of LLO better, it is useful to compare it with other similar lipids regarding their biological activities.

| Lipid Type | Antioxidant Activity | Anti-inflammatory Activity | Food Preservation Efficacy |

|---|---|---|---|

| This compound (LLO) | High | Moderate | High |

| 1,3-Dipalmitoyl-2-Linolein | Moderate | Low | Moderate |

| 1,2-Dilinoleoyl-3-Palmitoyl-rac-glycerol | Low | Moderate | Low |

Applications in Health and Nutrition

The potential health benefits of LLO extend beyond food preservation. Its incorporation into dietary supplements and functional foods is being explored due to its favorable lipid profile and bioactive properties.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for structural characterization and purity assessment of 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) is widely used for purity assessment, while nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for structural elucidation. For example, reversed-phase HPLC with evaporative light scattering detection (ELSD) can resolve regioisomers based on fatty acid positioning . Quantitative analysis of oxidation products may employ gas chromatography (GC) coupled with flame ionization detection (FID).

- Key Data :

| Parameter | Value |

|---|---|

| Molecular Formula | C₅₇H₁₀₂O₆ |

| Molecular Weight | 883.42 g/mol |

| IUPAC Name | [3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-2-[(9Z)-octadec-9-enoyl]oxypropyl] (9Z)-octadec-9-enoate |

| Source: |

Q. How does the stereochemistry of the glycerol backbone influence lipid crystallization behavior?

- Methodological Answer : The racemic configuration of the glycerol backbone introduces variability in packing efficiency during crystallization. X-ray diffraction (XRD) and differential scanning calorimetry (DSC) are used to study polymorphic transitions. For instance, β-crystal formation in mixed-acid triglycerides can be delayed due to steric hindrance from unsaturated fatty acids like linoleoyl and oleoyl chains . Time-resolved synchrotron XRD is recommended for monitoring real-time phase transitions in lipid matrices.

Advanced Research Questions

Q. How can isotopic labeling strategies enhance quantification of this compound in metabolic flux studies?

- Methodological Answer : Stable isotopes (e.g., ¹³C-labeled analogs) enable precise tracking via LC-MS or GC-MS. For example, ¹³C₃-labeled glycerol backbones allow differentiation of endogenous and exogenous lipid pools in tracer studies. Isotope dilution assays improve quantification accuracy by correcting for matrix effects during lipid extraction . A protocol might involve:

Synthesizing ¹³C-labeled standards.

Spiking samples with internal standards prior to lipid extraction.

Quantifying using multiple reaction monitoring (MRM) modes in MS.

Q. What experimental approaches are used to study stereospecific enzymatic hydrolysis of mixed-acid triglycerides?

- Methodological Answer : Lipase specificity assays with positional isomers (e.g., sn-1 vs. sn-3 hydrolysis) are critical. For example:

- Use pancreatic lipase or lipoprotein lipase in vitro.

- Analyze hydrolysis products via thin-layer chromatography (TLC) or LC-MS to determine positional preferences .

- Kinetic studies (Km/Vmax) under varied pH/temperature conditions reveal enzymatic selectivity for unsaturated vs. saturated chains.

Q. How to design lipidomic studies to track the metabolic fate of this compound in vivo?

- Methodological Answer :

- Animal Models : Administer the compound via oral gavage or intravenous injection in rodents. Use stable isotopes (e.g., deuterated linoleic acid) for tracing .

- Sample Preparation : Extract lipids from plasma/tissues using Folch or Bligh-Dyer methods. Fractionate via solid-phase extraction (SPE).

- Analytical Workflow :

LC-MS/MS with polarity switching (positive/negative ion modes).

Data-independent acquisition (DIA) for untargeted lipidomics.

Bioinformatics tools (e.g., LipidMatch, LIPID MAPS) for pathway mapping .

Q. Contradictions and Validation

- Chromatographic Resolution : highlights HPLC for regioisomer separation, while emphasizes isotopic labeling for MS-based quantification. These are complementary rather than contradictory.

- Enzymatic Specificity : notes stereospecific hydrolysis, whereas suggests broader substrate flexibility for some lipases. Researchers must validate enzyme sources and conditions experimentally.

Q. Key Omissions

Properties

IUPAC Name |

2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propyl (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H100O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16,18-19,21,25-30,54H,4-15,17,20,22-24,31-53H2,1-3H3/b19-16-,21-18-,28-25-,29-26-,30-27- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVEBTVMJPTZDHO-WECKWCTPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H100O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001287930 | |

| Record name | 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001287930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

881.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2190-21-8 | |

| Record name | 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2190-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dilinoleoyl-3-olein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002190218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001287930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-DILINOLEOYL-3-OLEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CKD0SUX495 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.